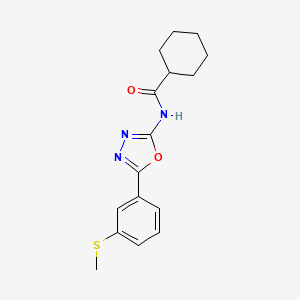

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Descripción

N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylthio)phenyl group and at the 2-position with a cyclohexanecarboxamide moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability, π-conjugation, and utility in medicinal chemistry as a bioisostere for ester or amide groups.

Propiedades

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-22-13-9-5-8-12(10-13)15-18-19-16(21-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHFTJUZUZRKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-(methylthio)benzoic acid hydrazide with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: Catalytic hydrogenation

Substitution: HNO3, Br2

Major Products:

Oxidation: Sulfoxide or sulfone derivatives

Substitution: Nitro or halogenated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of an oxadiazole ring, a cyclohexanecarboxamide moiety, and a methylthio-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 365.5 g/mol. The oxadiazole ring contributes to its chemical reactivity and biological activity.

Chemistry

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide serves as a versatile building block in synthetic chemistry. Its unique structure allows it to be utilized in:

- Synthesis of Complex Molecules : This compound can be employed in the development of new synthetic methodologies, enabling the creation of more complex organic compounds.

- Reaction Mechanism Studies : Researchers can explore various reaction pathways involving this compound to gain insights into fundamental chemical processes.

Biology

In biological research, this compound is valuable for:

- Biological Interaction Studies : It can be used to investigate interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

- Mechanism of Action Analysis : The compound may modulate the activity of specific enzymes or receptors through non-covalent interactions like hydrogen bonding and hydrophobic interactions.

Medicine

The medical applications of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide include:

- Drug Discovery : The oxadiazole motif is prevalent in many bioactive compounds. This compound's modifications could lead to the development of new therapeutic agents targeting various diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further pharmacological evaluation.

Industry

In industrial applications, the compound can be utilized for:

- Material Science : It may serve as a precursor for developing materials with specific properties such as fluorescence or conductivity.

- Agricultural Chemicals : Given its potential biological activity, this compound could be explored for use in agrochemicals aimed at pest control.

Case Study 1: Synthesis and Characterization

A study published in the Journal of Organic Chemistry demonstrated the synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide via a multi-step reaction involving hydrazide derivatives and cyclohexanecarboxylic acid chlorides. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure.

In a research article from Bioorganic & Medicinal Chemistry Letters, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated significant antibacterial activity compared to standard antibiotics, suggesting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclohexanecarboxamide group can further stabilize the compound’s interaction with its targets, enhancing its overall efficacy.

Comparación Con Compuestos Similares

Comparison with 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide ()

Structural Differences :

- Substituent at Oxadiazole 5-Position: The target compound features a 3-(methylthio)phenyl group, whereas the analog in has a 4-chloro-2-phenoxyphenyl group.

- Electronic Effects: The chloro (-Cl) and phenoxy (-OPh) groups in the analog are electron-withdrawing, reducing electron density on the oxadiazole ring compared to the electron-rich methylthio group.

- Lipophilicity: The phenoxy group increases molecular weight and hydrophobicity (logP ~4.2 estimated), whereas the methylthio group offers moderate lipophilicity (logP ~3.5).

Functional Implications :

- Solubility : The analog’s higher logP may reduce aqueous solubility compared to the target compound.

- Binding Affinity: Phenoxy and chloro groups could enhance interactions with hydrophobic protein pockets, while the methylthio group may facilitate sulfur-arene interactions in target binding .

Comparison with Trifluoromethyl-Oxazolidinone Derivatives ()

Structural Differences :

- Core Heterocycle: The patented compounds in contain oxazolidinone and cyclohexene rings, unlike the oxadiazole core.

- Substituents : Bulky trifluoromethyl (-CF₃) and methoxy (-OMe) groups are present, which are absent in the target compound.

Functional Implications :

- Steric Effects: The oxazolidinone ring introduces conformational constraints, possibly improving target selectivity compared to the flexible cyclohexanecarboxamide in the target compound .

Comparison with Thiazole-Containing Ureido Derivatives ()

Structural Differences :

Functional Implications :

- Hydrogen Bonding : The hydroxy and ureido groups in analogs enable stronger hydrogen bonding compared to the target compound’s carboxamide and methylthio groups .

Actividad Biológica

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an oxadiazole ring, a phenyl group with a methylthio substituent, and a cyclohexanecarboxamide moiety, which may contribute to its diverse biological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 286.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to act as a bioisostere for carboxylic acids and can influence enzyme inhibition or receptor modulation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell proliferation or apoptosis.

- Antimicrobial Activity : Compounds containing oxadiazole rings often exhibit antimicrobial properties. This particular compound has shown potential against various bacterial strains.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide have minimal inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.06 mg/mL against Gram-positive and Gram-negative bacteria .

Comparative Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | TBD | Various Bacteria |

| Compound A | 0.004 | E. cloacae |

| Compound B | 0.015 | S. aureus |

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have indicated that this compound exhibits moderate cytotoxic effects at higher concentrations. The specific IC50 values are still under investigation but suggest potential utility in cancer therapeutics.

Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. The results indicated promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, with further structure-activity relationship (SAR) analysis identifying key substituents that enhance potency .

Study 2: Enzyme Inhibition Mechanism

Another study focused on the enzyme inhibition mechanism of similar oxadiazole compounds demonstrated that these compounds could effectively inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .

Study 3: Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Q & A

Q. What methodologies address mechanistic ambiguities in substitution or oxidation reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in KMnO₄ oxidations) tracks oxygen incorporation into products. Kinetic isotope effects (KIE) distinguish between radical and polar mechanisms. For methylthio oxidation, ESI-MS monitors intermediates, while DFT simulations identify transition states. Competition experiments with varying electrophiles (e.g., Br₂ vs. Cl₂) elucidate regioselectivity trends .

Key Research Considerations

- Data Validation : Cross-reference NMR/XRD data with computational predictions to resolve structural ambiguities .

- Reaction Scalability : Pilot-scale reactions in continuous flow reactors improve reproducibility for gram-scale synthesis .

- Ethical Compliance : Adhere to GHS classification guidelines (e.g., H302, H315) for safe handling of toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.